2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
Overview
Description
The compound “2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group and an amine group. Additionally, the compound has a benzyl group substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The pyrazole ring, the amine group, and the methoxy groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Routes and Chemical Applications
Research on pyrazoline derivatives, which share a core structural similarity with the compound of interest, highlights their utility in synthesizing heterocyclic compounds. Pyrazolines serve as a versatile scaffold for generating a wide range of heterocyclic compounds due to their unique reactivity and ability to participate in various chemical transformations. For example, derivatives of pyrazoline have been utilized in the synthesis of hexasubstituted cyclopropanes and as intermediates in preparing metal passivators and light-sensitive materials, showcasing their importance in material science and organic synthesis (Baumstark et al., 2013).
Biological and Therapeutic Potential
Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is significant, with many studies focusing on their applications in treating various diseases. For instance, pyrazoline-based compounds have shown promising anticancer activities, indicating their potential as therapeutic agents against cancer. Research emphasizes the development of novel pyrazoline derivatives as anticancer agents, demonstrating their capacity to inhibit cancer cell growth through various mechanisms (Ray et al., 2022).
Optoelectronic Materials
Furthermore, pyrazoline and its derivatives have found applications in optoelectronic materials due to their luminescent properties. The incorporation of pyrazoline and related heterocycles into π-extended conjugated systems has been explored for creating novel materials suitable for organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications. These findings highlight the versatile nature of pyrazoline derivatives in synthesizing compounds with desirable optoelectronic properties (Lipunova et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3/h4-7H,8,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLJMNEYSXFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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